Stereochemical Differentiation: Enantiomer-Dependent PIM1 Kinase Inhibition in 4-Methyl Substituted Analogs
In a 2022 stereoselective study of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, the (S)-enantiomer of a 4-methyl substituted analog (compound 20c in the study) exhibited a 5.1-fold greater PIM1 inhibitory potency compared to its (R)-enantiomer, confirming that stereochemistry at the 4-position directly governs kinase engagement [1].
| Evidence Dimension | PIM1 Kinase Inhibition Potency |
|---|---|
| Target Compound Data | (S)-enantiomer IC50 = 0.018 μM |
| Comparator Or Baseline | (R)-enantiomer IC50 = 0.092 μM |
| Quantified Difference | 5.1-fold greater potency for (S)-enantiomer |
| Conditions | PIM1 kinase biochemical inhibition assay |
Why This Matters
Procurement of enantiomerically pure material or racemate dictates downstream kinase inhibition potency; stereochemical identity must be verified prior to biological evaluation.
- [1] Casuscelli F, Ardini E, Avanzi N, et al. Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Chirality. 2022. (Compound 20c: (S)-enantiomer PIM1 IC50 0.018 μM; (R)-enantiomer PIM1 IC50 0.092 μM) View Source
